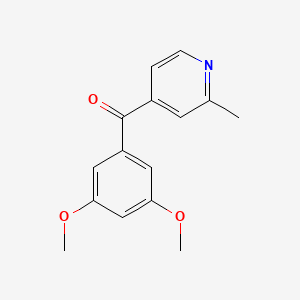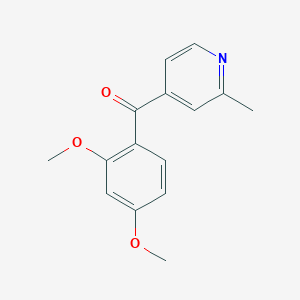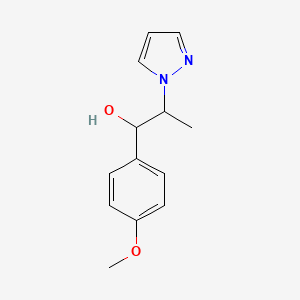
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol
Overview
Description
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. The compound has also been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity Chemical inhibitors, including compounds similar to 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol, have been extensively studied for their selectivity and potency against various cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for understanding drug-drug interactions and developing safer pharmaceuticals. The specificity of such inhibitors aids in determining the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting potential drug interactions (Khojasteh et al., 2011).
Bioactivity Against Pathogens Research on compounds structurally related to this compound has shown significant bioactivity against various pathogens, including the Bayoud disease pathogen Fusarium oxysporum. Studies have focused on synthesizing and testing small molecules for their antifungal properties, revealing insights into structure-activity relationships and pharmacophore predictions. Such research contributes to the development of new antifungal agents (Kaddouri et al., 2022).
Synthetic and Heterocyclic Chemistry The synthesis and bioevaluation of novel pyrazole derivatives, including methods and biological activities, have been thoroughly reviewed. Pyrazoles, including structures related to this compound, are pivotal in agrochemical and pharmaceutical industries due to their diverse biological activities. Advances in synthetic strategies have enabled the development of pyrazole derivatives with significant antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Optoelectronic Materials Development Research on quinazolines and pyrimidines, which share structural similarities with this compound, highlights their applications in optoelectronic materials. These compounds' incorporation into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. This area of study showcases the potential of such heterocyclic compounds in advancing technology and materials science (Lipunova et al., 2018).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(15-9-3-8-14-15)13(16)11-4-6-12(17-2)7-5-11/h3-10,13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDISAVSZXXPIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



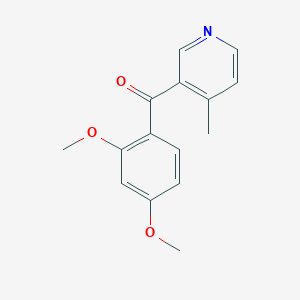

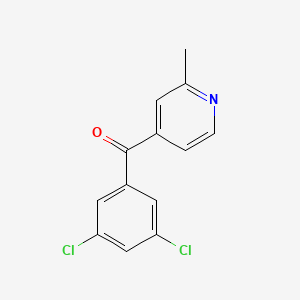

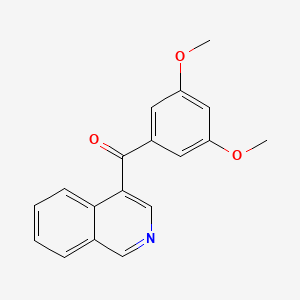

![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)




![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)
